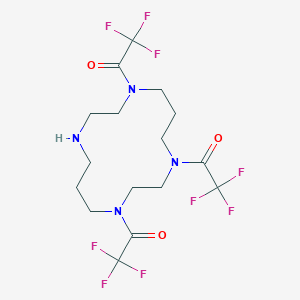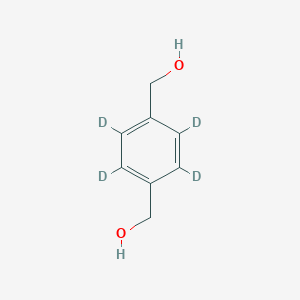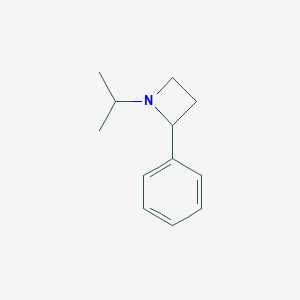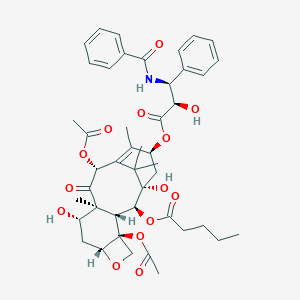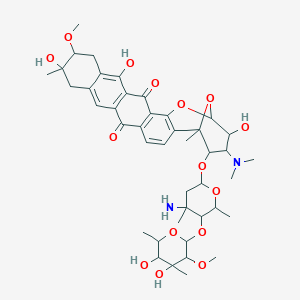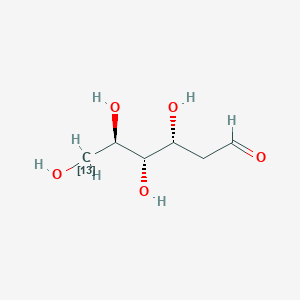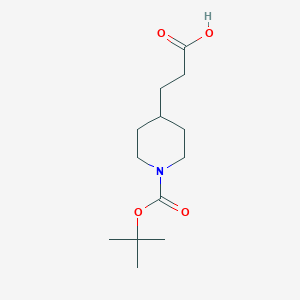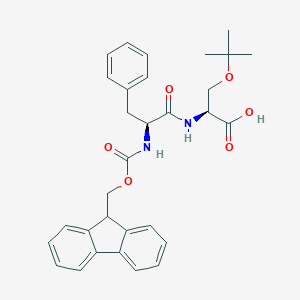
Fmoc-Phe-Ser(tBu)-OH
Übersicht
Beschreibung
Fmoc-Phe-Ser(tBu)-OH: is a synthetic peptide derivative commonly used in the field of peptide synthesis. It consists of three main components: 9-fluorenylmethyloxycarbonyl (Fmoc) as a protecting group, phenylalanine (Phe) as an amino acid, and serine (Ser) with a tert-butyl (tBu) protecting group on its hydroxyl side chain. This compound is particularly useful in solid-phase peptide synthesis due to its stability and ease of deprotection.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Phe-Ser(tBu)-OH typically involves the following steps:
Protection of Serine: Serine is first protected by reacting it with tert-butyl chloride in the presence of a base such as triethylamine to form Ser(tBu)-OH.
Coupling with Phenylalanine: The protected serine is then coupled with phenylalanine using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).
Fmoc Protection: The resulting dipeptide is then protected with Fmoc by reacting it with Fmoc-chloride in the presence of a base like sodium bicarbonate or potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for purification.
Analyse Chemischer Reaktionen
Types of Reactions
Deprotection: The Fmoc group can be removed using a base such as piperidine, while the tert-butyl group can be removed using acidic conditions like trifluoroacetic acid (TFA).
Coupling Reactions: Fmoc-Phe-Ser(tBu)-OH can undergo coupling reactions with other amino acids or peptide fragments using coupling reagents like DCC or DIC.
Oxidation and Reduction: The serine hydroxyl group can be oxidized to form a ketone or reduced to form an alcohol.
Common Reagents and Conditions
Deprotection: Piperidine for Fmoc removal, TFA for tert-butyl removal.
Coupling: DCC or DIC with HOBt or HOAt as catalysts.
Oxidation: Oxidizing agents like Dess-Martin periodinane.
Reduction: Reducing agents like sodium borohydride.
Major Products
Deprotected Peptides: Removal of protecting groups yields the free peptide.
Coupled Peptides: Formation of longer peptide chains.
Oxidized or Reduced Derivatives: Modified peptides with altered functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
Fmoc-Phe-Ser(tBu)-OH is widely used in the synthesis of complex peptides and proteins. It serves as a building block in the construction of peptide libraries for drug discovery and development.
Biology
In biological research, this compound is used to study protein-protein interactions, enzyme-substrate specificity, and receptor-ligand binding. It is also employed in the synthesis of peptide-based probes and biomarkers.
Medicine
In the medical field, this compound is utilized in the development of peptide-based therapeutics, including antimicrobial peptides, cancer-targeting peptides, and hormone analogs.
Industry
Industrially, this compound is used in the production of peptide-based materials, such as hydrogels and nanomaterials, for various applications including drug delivery and tissue engineering.
Wirkmechanismus
The mechanism of action of Fmoc-Phe-Ser(tBu)-OH is primarily related to its role in peptide synthesis. The Fmoc group protects the amino terminus of the peptide, preventing unwanted side reactions during chain elongation. The tert-butyl group protects the hydroxyl side chain of serine, ensuring selective reactions at other functional groups. Upon deprotection, the free peptide can interact with biological targets, such as enzymes or receptors, to exert its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fmoc-Phe-Ser-OH: Lacks the tert-butyl protection on serine.
Fmoc-Phe-Thr(tBu)-OH: Contains threonine instead of serine.
Boc-Phe-Ser(tBu)-OH: Uses tert-butyloxycarbonyl (Boc) instead of Fmoc as the protecting group.
Uniqueness
Fmoc-Phe-Ser(tBu)-OH is unique due to its dual protection strategy, which provides stability and selectivity during peptide synthesis. The combination of Fmoc and tert-butyl groups allows for efficient synthesis and easy deprotection, making it a preferred choice in solid-phase peptide synthesis.
Eigenschaften
IUPAC Name |
(2S)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoyl]amino]-3-[(2-methylpropan-2-yl)oxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H34N2O6/c1-31(2,3)39-19-27(29(35)36)32-28(34)26(17-20-11-5-4-6-12-20)33-30(37)38-18-25-23-15-9-7-13-21(23)22-14-8-10-16-24(22)25/h4-16,25-27H,17-19H2,1-3H3,(H,32,34)(H,33,37)(H,35,36)/t26-,27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INUVWIJXMJVBLO-SVBPBHIXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


